molecular formula C8H13ClN4O B13647273 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13647273
M. Wt: 216.67 g/mol
InChI Key: LKYCCLODGODSED-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an amino group, a chloro-substituted pyrazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Alkylation: The chlorinated pyrazole is alkylated with an appropriate alkyl halide to introduce the methyl group.

    Amidation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methyl-1h-pyrazole: Lacks the amino and butanamide groups.

    2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide: Similar structure but without the methyl group.

    4-Chloro-3-methyl-1h-pyrazol-5-amine: Similar but lacks the butanamide moiety.

Uniqueness

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group, chloro-substituted pyrazole ring, and butanamide moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C8H13ClN4O/c1-5-6(9)4-13(12-5)3-2-7(10)8(11)14/h4,7H,2-3,10H2,1H3,(H2,11,14)

InChI Key

LKYCCLODGODSED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCC(C(=O)N)N

Origin of Product

United States

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